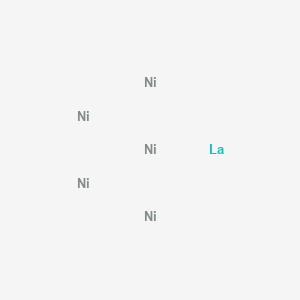

Lanthanum, compd. with nickel (1:5)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lanthanum-nickel alloy (LaNi5) is used as a catalyst for the synthesis of multi-walled carbon nanotubes (MWNTs) by chemical vapor deposition (CVD). It can also be used for hydrogen storage applications . It acts as a superconducting intermetallic phase in lanthanum nickel boro-nitride .

Synthesis Analysis

Lanthanum-Promoted Nickel-Based Catalysts are used for the Dry Reforming of Methane at Low Temperatures . The precursors were prepared by co-precipitation and the oxide phases were obtained by calcining these precursors at 450°C/6 h .Molecular Structure Analysis

The XRD diagrams of the calcined samples show the formation of mixed oxide phases with a periclase-like structure . The molecular formula of Lanthanum, compd. with nickel (1:5) is LaNi5 .Chemical Reactions Analysis

Lanthanum-Promoted Nickel-Based Catalysts are used for the Dry Reforming of Methane at Low Temperatures . The catalysts, reduced at 650°C, were tested in this reaction as a function of operating time at 650°C .Physical And Chemical Properties Analysis

Lanthanum is found in ‘rare earth’ minerals, principally monazite (25% lanthanum) and bastnaesite (38% lanthanum) . The molecular weight of Lanthanum, compd. with nickel (1:5) is 432.37 g/mol.Wissenschaftliche Forschungsanwendungen

Hydrogen Storage Research

Lanthanum Nickel is known as a prototype of hydrogen absorbing and hydride forming intermetallic compounds . It has a very rich chemistry and outstanding properties, making it a key material in hydrogen storage research .

Advanced Fuel Cells

Due to its unique properties, Lanthanum Nickel is used in the development of advanced fuel cells . These fuel cells can convert chemical energy from a fuel into electricity through a chemical reaction with oxygen or another oxidizing agent.

Battery Applications

Lanthanum Nickel and its derivatives were among the first to be used for the electrochemical application of nickel-metal hydride (Ni-MH) batteries . This makes it a crucial component in the development of high-performance batteries.

Magnetic Properties

The magnetic properties in the CaCu5 family, which includes Lanthanum Nickel, are extremely rich . This makes it a valuable material in the research and development of magnetic devices and technologies.

Gas Storage

Apart from hydrogen, Lanthanum Nickel can also be used for the storage of other gases . This makes it a versatile material in the field of gas storage.

Heat Exchange

Lanthanum Nickel can be used in heat exchange applications . Its unique thermal properties make it suitable for use in devices that transfer heat from one medium to another.

Compression

Lanthanum Nickel can also be used in compression applications . Its physical properties allow it to withstand high pressures, making it useful in various industrial applications.

Gas Separation and Purification

Finally, Lanthanum Nickel can be used in gas separation and purification processes . Its unique chemical properties allow it to selectively absorb certain gases, making it a valuable material in the purification of various gas mixtures.

Wirkmechanismus

Target of Action

The primary target of the compound “Lanthanum, compound with nickel (1:5)” is hydrogen . This compound, also known as Lanthanum pentanickel, is an intermetallic compound that can absorb hydrogen to form a hydride .

Mode of Action

“Lanthanum, compound with nickel (1:5)” interacts with its target, hydrogen, by absorbing it to form a hydride when the pressure is slightly high and the temperature is low . When the pressure decreases or the temperature increases, hydrogen can be released, allowing for repeated absorption and release of hydrogen .

Biochemical Pathways

The interaction of “Lanthanum, compound with nickel (1:5)” with hydrogen affects the hydrogen storage and release pathways . The formation of the hydride and its subsequent decomposition can influence the concentration of hydrogen in the system .

Pharmacokinetics

The pharmacokinetics of “Lanthanum, compound with nickel (1:5)” primarily involve its interaction with hydrogen in the environment. The compound’s ability to absorb and release hydrogen is influenced by environmental factors such as pressure and temperature . .

Result of Action

The molecular and cellular effects of the action of “Lanthanum, compound with nickel (1:5)” are primarily related to its role in hydrogen storage. By absorbing hydrogen to form a hydride and subsequently releasing it, this compound can effectively regulate the concentration of hydrogen in the system .

Action Environment

The action, efficacy, and stability of “Lanthanum, compound with nickel (1:5)” are significantly influenced by environmental factors. High pressure and low temperature favor the absorption of hydrogen to form a hydride, while a decrease in pressure or an increase in temperature facilitates the release of hydrogen . Therefore, the environmental conditions play a crucial role in the functioning of this compound.

Zukünftige Richtungen

Lanthanum-Promoted Nickel-Based Catalysts have been used for the Dry Reforming of Methane at Low Temperatures . This reaction has very important environmental implications due to the utilization of CH4 and CO2, gases that contribute to the greenhouse effect . The dry reforming of methane is normally carried out over strong basic catalysts with noble metals .

Eigenschaften

IUPAC Name |

lanthanum;nickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.5Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCVQDCWULHLJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni].[Ni].[Ni].[Ni].[Ni].[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaNi5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum;nickel | |

CAS RN |

12196-72-4 |

Source

|

| Record name | Lanthanum, compd. with nickel (1:5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012196724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum, compound with nickel (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)